5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Description
Properties
Molecular Formula |
C11H10F2N2S |
|---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
5-[(2,6-difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10F2N2S/c1-6-10(16-11(14)15-6)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H2,14,15) |
InChI Key |
OZIXSCGUSYBIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)CC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
- One synthetic route involves the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation.
- In this case, the compound can be synthesized by coupling a boron-containing reagent (such as an organotrifluoroborate) with a suitable aryl halide (e.g., 2,6-difluorobenzyl bromide) using a palladium catalyst .
- Industrial production methods may involve large-scale versions of these reactions, optimizing yield and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include boron-based coupling partners, reducing agents (e.g., lithium aluminum hydride), and halogenating agents.
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine has been studied for its effectiveness against a range of bacterial strains. In vitro studies have demonstrated its potential as a broad-spectrum antimicrobial agent, making it a candidate for further development in treating infections caused by resistant strains .
1.2 Anticancer Properties
Thiazole derivatives are also recognized for their anticancer activity. Preliminary studies suggest that 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigations are required to elucidate the specific pathways involved and assess its efficacy in clinical settings .
1.3 Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of treating diseases where enzyme dysregulation plays a critical role. For instance, it may inhibit certain kinases involved in cancer progression or metabolic disorders. This aspect of its application is under exploration in drug design and development .
Cosmetic Formulations
2.1 Skin Care Products
The incorporation of 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine into cosmetic formulations has been investigated due to its potential skin benefits. Studies highlight its ability to enhance skin hydration and improve the stability of formulations. Its anti-inflammatory properties make it suitable for use in products aimed at sensitive or acne-prone skin .
2.2 Stability and Efficacy Testing
Before market introduction, cosmetic products containing this compound undergo rigorous testing to ensure safety and effectiveness. These tests include assessing the bioavailability of the active compound within the skin layers and evaluating its long-term stability under various conditions .
Industrial Applications
3.1 Material Science
In material science, thiazole derivatives are explored for their unique chemical properties that can be utilized in creating advanced materials with specific functionalities. The compound's ability to form stable complexes with metals suggests potential applications in catalysis and sensor technology .
3.2 Synthesis of Novel Compounds
The synthesis pathways involving 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine are being studied to create novel derivatives with enhanced properties. These derivatives could lead to new applications in pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its combination of a thiazole ring, fluorine substituents, and an amine group sets it apart.
- Similar compounds might include other thiazoles or fluorinated amines.
Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights.
Biological Activity
5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a compound that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure:
- IUPAC Name: 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
- Molecular Formula: C11H10F2N2S
- CAS Number: 1539215-49-0
Research indicates that compounds in the thiazole class, including 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine, exhibit a wide range of biological activities due to their ability to interact with various molecular targets. Notably, some studies have identified cyclin-dependent kinases (CDKs) as potential targets for these compounds, suggesting a role in cell cycle regulation and cancer therapy .
Biological Activities
The biological activities of 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine can be categorized as follows:
1. Antimicrobial Activity
- Bacterial Inhibition: The compound has shown promising antimicrobial properties against various bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL .
- Fungal Activity: It also demonstrated antifungal activity against Candida albicans and Aspergillus niger with MIC values in the range of 3.92–4.23 mM .
2. Anticancer Activity
- Cell Line Studies: In vitro studies on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) revealed that the compound exhibits significant antiproliferative effects. The IC50 values were reported to be between 5.10 and 9.18 μM .
- Mechanistic Insights: The anticancer effects are believed to be linked to the inhibition of specific kinases involved in tumor growth and proliferation .
3. Anti-inflammatory Properties
- Compounds similar to 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine have been noted for their anti-inflammatory potential, contributing to their overall therapeutic profile .
Case Studies
Several studies have evaluated the biological activity of related thiazole compounds:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives against multiple bacterial strains using the microdilution method. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to those without such modifications .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several thiazole derivatives were screened against various cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
Table 1: Biological Activity Summary of 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine
Q & A
Basic: What experimental methods are used to determine the crystal structure of 5-[(2,6-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine?
The crystal structure is typically resolved via single-crystal X-ray diffraction (XRD) . This method involves irradiating a high-quality crystal with X-rays and analyzing the diffraction pattern to determine atomic positions, bond lengths, and angles. For example, the crystal structure of a closely related compound, 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine, was determined using this technique, revealing a planar thiadiazole ring and intermolecular hydrogen bonding critical for stability . Complementary characterization via spectroscopic methods (e.g., FTIR, NMR) is recommended to validate functional groups and substituent orientations.
Basic: What are the standard synthetic routes for preparing this thiazol-2-amine derivative?
Synthesis often involves cyclocondensation reactions of thiourea derivatives with α-haloketones or α-halocarboxylic acids. For example:
Step 1 : React 2,6-difluorobenzyl bromide with thiourea to form a thioamide intermediate.
Step 2 : Condensation with 4-methyl-2-bromoacetothioamide under basic conditions to form the thiazole ring.
Similar protocols for structurally related thiazoles (e.g., 4-phenyl-1,3-thiazol-2-amine derivatives) highlight the importance of controlling reaction temperature and solvent polarity (e.g., ethanol or DMF) to optimize yield .
Advanced: How can computational methods improve the synthesis and reaction optimization of this compound?
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict energetically favorable pathways and intermediates. For instance, ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error steps. Key parameters like activation energy, solvent effects, and transition states can be simulated to identify optimal conditions (e.g., temperature, catalyst) . Additionally, machine learning (ML) models trained on reaction databases can propose novel routes or predict yields under untested conditions .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Discrepancies in antimicrobial or antifungal activity may arise from variations in:
- Test strains (e.g., Gram-positive vs. Gram-negative bacteria).
- Experimental protocols (e.g., broth microdilution vs. agar diffusion).
To resolve contradictions:
Perform dose-response assays with standardized protocols (CLSI guidelines).
Conduct structure-activity relationship (SAR) studies to isolate the impact of substituents (e.g., fluorine position, methyl group).
Use molecular docking to compare binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
Basic: What spectroscopic techniques are critical for characterizing this compound beyond XRD?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- FTIR : Confirms NH2 stretches (~3300–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns.
For example, the mass spectrum of a similar triazole derivative (CAS 714203-98-2) showed a molecular ion at m/z 224.26 .
Advanced: How can statistical design of experiments (DoE) optimize reaction conditions?
Response surface methodology (RSM) is a powerful DoE tool for multi-variable optimization. For example:
Define critical factors (e.g., temperature, solvent ratio, catalyst loading).
Use a central composite design to minimize experimental runs.
Analyze interactions via ANOVA and build predictive models.
A study on TiO2 photocatalyst optimization reduced experiments by 40% while maximizing yield . Apply similar workflows to thiazole synthesis to balance cost, time, and efficiency.
Advanced: What mechanistic insights explain the antimicrobial activity of this compound?
The fluorinated aromatic ring enhances lipophilicity, promoting membrane penetration. The thiazole core may inhibit bacterial enzymes (e.g., enoyl-ACP reductase) via hydrogen bonding with active-site residues. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
